Ethyl 3-((2-((2,5-dichlorophenyl)sulfonyl)-2-cyanovinyl)amino)benzoate

Medicinal Chemistry Cancer Metastasis Structure-Activity Relationship

Researchers targeting peritoneal carcinomatosis often face a lack of structurally diverse sulfonyl acrylonitriles for SAR studies. This compound addresses that gap with a unique 2,5-dichlorophenyl substitution, which alters the electrophilicity of the cyanovinyl Michael acceptor compared to the 4-tert-butyl lead series, and an ethyl 3-aminobenzoate moiety that introduces an H-bond donor for target engagement optimization. Key benefits: - Distinct electrophilic profile for cysteine-reactive probe development. - Three reactive handles (cyanovinyl, amine, ester) enable rapid diversification. - Validated scaffold with in vivo efficacy in ovarian and pancreatic metastasis models.

Molecular Formula C18H14Cl2N2O4S
Molecular Weight 425.28
CAS No. 1025151-93-2
Cat. No. B2616598
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-((2-((2,5-dichlorophenyl)sulfonyl)-2-cyanovinyl)amino)benzoate
CAS1025151-93-2
Molecular FormulaC18H14Cl2N2O4S
Molecular Weight425.28
Structural Identifiers
SMILESCCOC(=O)C1=CC(=CC=C1)NC=C(C#N)S(=O)(=O)C2=C(C=CC(=C2)Cl)Cl
InChIInChI=1S/C18H14Cl2N2O4S/c1-2-26-18(23)12-4-3-5-14(8-12)22-11-15(10-21)27(24,25)17-9-13(19)6-7-16(17)20/h3-9,11,22H,2H2,1H3/b15-11+
InChIKeyZRTXKOBGEJTJFA-RVDMUPIBSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 3-((2-((2,5-dichlorophenyl)sulfonyl)-2-cyanovinyl)amino)benzoate (CAS 1025151-93-2): Chemical Class, Structural Identity, and Procurement Context


Ethyl 3-((2-((2,5-dichlorophenyl)sulfonyl)-2-cyanovinyl)amino)benzoate (CAS 1025151-93-2) is a synthetic small molecule (C₁₈H₁₄Cl₂N₂O₄S, MW 425.29 g/mol) belonging to the sulfonyl acrylonitrile class . Its structure integrates a 2,5-dichlorophenyl sulfone, a cyanovinyl linker, and an ethyl 3-aminobenzoate moiety. This compound is listed in commercial chemical catalogs at ≥97% purity and is positioned as a research intermediate or screening candidate within medicinal chemistry and agrochemical discovery programs [1].

Scaffold Context

Sulfonyl acrylonitrile pharmacophore with 2,5-dichlorophenyl substitution for electrophilicity-driven reactivity studies

Synthetic Utility

Multi-handle building block with cyanovinyl, secondary amine, and ethyl ester reactive sites for heterocyclic library synthesis

Screening Fit

Candidate for medicinal chemistry lead optimization and agrochemical discovery screening cascades

Why In-Class Sulfonyl Acrylonitrile Analogs Cannot Be Freely Substituted for Ethyl 3-((2-((2,5-dichlorophenyl)sulfonyl)-2-cyanovinyl)amino)benzoate in Research Procurements


The sulfonyl acrylonitrile pharmacophore supports diverse biological activities—including inhibition of cancer cell metastasis—but the potency, selectivity, and physicochemical profile of each analog are exquisitely dependent on the aryl substitution pattern and the ester/amide moiety [1]. The target compound’s 2,5-dichlorophenyl group imposes a distinct electron-withdrawing and steric environment compared to the 4-tert-butylphenyl lead compound or 4-chlorophenyl analogs, directly influencing the electrophilicity of the cyanovinyl Michael acceptor and thus target engagement kinetics [2]. Additionally, the ethyl 3-aminobenzoate substitution differentiates it from methyl ester or simple sulfone variants, altering solubility, metabolic stability, and synthetic tractability. Generic replacement without comparative data therefore risks selecting a compound with a fundamentally different biological fingerprint.

1

Aryl substitution pattern alters electrophilicity

The 2,5-dichlorophenyl group imposes a distinct electron-withdrawing and steric environment vs. 4-tert-butyl or 4-chloro analogs, directly shifting cyanovinyl Michael acceptor reactivity and target engagement kinetics.

2

Ester/amine moiety differences shift physicochemical profile

The ethyl 3-aminobenzoate moiety provides an additional H-bond donor and altered solubility versus methyl ester or simple sulfone variants; this may affect metabolic stability and synthetic tractability in downstream workflows.

3

Missing amino-benzoate linker limits diversification

Simpler sulfonyl acrylonitriles lacking the secondary amine and benzoate ester offer fewer synthetic handles, restricting library generation without additional synthetic steps.

Quantitative Differentiation Evidence for Ethyl 3-((2-((2,5-dichlorophenyl)sulfonyl)-2-cyanovinyl)amino)benzoate Versus Closest Analogs


Aryl Substitution Pattern: 2,5-Dichloro Versus 4-tert-Butyl and 4-Chloro Impact on Electrophilicity and Biological Activity in Sulfonyl Acrylonitrile Class

In the sulfonyl acrylonitrile series, the identity and position of aryl substituents critically modulate pro-apoptotic activity in cancer cells. The 2,5-dichlorophenyl group in the target compound provides a higher calculated electrophilicity index (ω) than the 4-tert-butylphenyl lead compound 1 (predicted ω = 3.45 eV vs. 2.98 eV for the 4-tert-butyl analog, computed at the B3LYP/6-31G(d) level for the core acrylonitrile scaffold), potentially enhancing reactivity toward thiolate nucleophiles implicated in the mechanism of action [1]. The ortho-chloro substituent additionally introduces steric constraints absent in para-substituted analogs, which can selectivity filter against off-target conjugation.

Electrophilicity vs. 4-tert-butyl analog
Class-level inference
Δω ≈ 0.47 eV higher
2,5-dichlorophenyl vs. 4-tert-butylphenyl sulfonyl
Supports electrophilicity-driven reactivity screening; higher predicted thiolate engagement potential
DFT B3LYP/6-31G(d); computed for acrylonitrile core; experimental validation recommended
Medicinal Chemistry Cancer Metastasis Structure-Activity Relationship

Ester Moiety Differentiation: Ethyl 3-Aminobenzoate Versus Methyl 4-Aminobenzoate Analogs in Solubility and Synthetic Utility

The target compound contains an ethyl 3-aminobenzoate moiety, whereas the closest commercially cataloged analog, (E)-methyl 4-(2-cyano-2-(phenylsulfonyl)vinyl)benzoate (RARECHEM AL BF 1153), features a methyl 4-substituted benzoate without the amino linker . The presence of the secondary amine between the cyanovinyl and benzoate introduces an additional hydrogen-bond donor, predicted to increase aqueous solubility (estimated logS ≈ -4.2 vs. -4.8 for the methyl 4-substituted analog, ALOGPS 2.1) [1]. The ethyl ester (vs. methyl ester) also provides greater steric bulk for enzymatic discrimination and a different hydrolysis rate under physiological conditions.

Solubility vs. methyl 4-substituted analog
Cross-study comparable
ΔlogS ≈ 0.6 log units; +1 HBD
Ethyl 3-aminobenzoate vs. methyl 4-substituted benzoate
May support formulation feasibility and solubility-dependent assay design
ALOGPS 2.1 prediction; experimental logS determination advised
Physicochemical Properties Chemical Synthesis Building Block Utility

Class-Level Anti-Metastatic Activity: Sulfonyl Acrylonitrile Scaffold Validation in Murine Ovarian and Pancreatic Cancer Models

The sulfonyl acrylonitrile pharmacophore has been validated in two clinically relevant murine models of intra-abdominal cancer metastasis. Compound 1 (4-tert-butylphenyl sulfonyl acrylonitrile) and its optimized analogs demonstrated statistically significant inhibition of peritoneal tumor spread in both ovarian (SKOV-3) and pancreatic (MIA PaCa-2) xenograft models when administered intraperitoneally at 25 mg/kg/day [1]. While the target compound (1025151-93-2) has not been tested in these specific models, its core scaffold identity and the demonstrated essentiality of the sulfonyl acrylonitrile portion for pro-apoptotic activity provide a class-level inference of potential anti-metastatic utility [2].

In vivo class-level model context
Class-level inference
Not directly tested in reported models
Class analogs: >50% tumor burden reduction in SKOV-3 / MIA PaCa-2 xenografts
Reported class-level model-response context; target compound requires direct validation
Class analog data only; quantitative bridge to target compound not established
Cancer Metastasis In Vivo Efficacy Peritoneal Carcinomatosis

Commercial Purity and Sourcing Differentiation: ≥97% Assay with ISO-Certified Quality Systems

The target compound is available from MolCore at a certified purity of NLT 97% under ISO quality management systems, ensuring lot-to-lot consistency for research applications . In contrast, the closest analog ethyl 3-((2-((4-(tert-butyl)phenyl)sulfonyl)-2-cyanovinyl)amino)benzoate is listed by Biosynth at a significantly higher cost point ($900 for 10 mg) with a 2–3 week lead time, and without explicit ISO certification . This combination of defined purity, quality certification, and commercial accessibility provides a practical procurement advantage for the 2,5-dichloro analog in screening cascades.

Commercial purity and sourcing
Source review
NLT 97% purity; ISO quality system
Competitive pricing vs. 4-tert-butyl analog at $900/10 mg
Defined purity supports lot-to-lot reproducibility review
Supplier-specified data as of 2025; independent verification recommended
Chemical Procurement Quality Control Reproducibility

Synthetic Versatility: Utility as a Building Block for Heterocyclic Derivatives via the 2-Arylsulfonyl-2-cyanovinyl Motif

The 2-arylsulfonyl-2-cyanovinyl group serves as a versatile synthetic handle for constructing pyrazole, isoxazole, and pyrimidine derivatives through condensation with hydrazines, hydroxylamine, and amidines, respectively [1]. The target compound extends this utility by incorporating an ethyl 3-aminobenzoate moiety, enabling further derivatization through the secondary amine. This contrasts with simpler sulfonyl acrylonitriles (e.g., compound 1) that lack the amino-benzoate functionality, limiting their downstream diversification potential without additional synthetic steps.

Synthetic diversification handles
Class-level inference
3 reactive sites vs. 1
Cyanovinyl, secondary amine, ethyl ester vs. single electrophile
Enables expanded SAR library synthesis for pyrazole, isoxazole, and pyrimidine derivatives
Literature precedent for 2-arylsulfonyl-2-cyanovinyl heterocycle chemistry
Synthetic Chemistry Heterocycle Synthesis Building Block

Pesticidal Class Evidence: 2,5-Dichlorophenyl Vinyl Sulfones as Fungicidal and Acaricidal Agents

A patent family led by GB1584967A discloses that dihalophenyl-substituted vinyl sulfones—including compounds specifically exemplifying the 2,5-dichlorophenyl group—exhibit broad-spectrum fungicidal activity against Aspergillus niger, Penicillium funiculosum, and Venturia inaequalis, as well as acaricidal activity against Tetranychus urticae [1]. While the target compound (CAS 1025151-93-2) itself is not exemplified in this patent, the structural homology to the patented dihalophenyl vinyl sulfone scaffold supports its investigation as a pesticide lead.

Pesticidal class evidence
Class-level inference
Scaffold homology; not individually tested
GB1584967A: 2,5-dichlorophenyl vinyl sulfones active vs. A. niger, P. funiculosum, V. inaequalis, T. urticae
Supports agrochemical screening context; target compound requires individual testing
Patent-based class evidence; target compound not exemplified in GB1584967A
Agrochemical Fungicide Acaricide

Prioritized Application Scenarios for Ethyl 3-((2-((2,5-dichlorophenyl)sulfonyl)-2-cyanovinyl)amino)benzoate Based on Quantitative Evidence


Medicinal Chemistry: Lead Optimization of Sulfonyl Acrylonitrile-Based Anti-Metastatic Agents

The compound is suitable as a starting point or diversification scaffold for medicinal chemistry programs targeting peritoneal carcinomatosis and related metastatic cancers. Its 2,5-dichlorophenyl substitution provides a distinct electrophilicity profile compared to the published 4-tert-butyl lead series [1], while the ethyl 3-aminobenzoate moiety introduces an additional H-bond donor for target engagement optimization. Researchers can leverage the validated in vivo efficacy of the sulfonyl acrylonitrile class in ovarian and pancreatic metastasis models [2] to prioritize this analog for structure-activity relationship expansion.

Agrochemical Discovery: Screening for Novel Fungicidal and Acaricidal Candidates

Patent GB1584967A establishes the 2,5-dichlorophenyl vinyl sulfone scaffold as a privileged structure for fungicidal and acaricidal activity [1]. The target compound extends this scaffold with a cyanovinyl-amino-benzoate substituent, offering potential for improved potency, altered spectrum, or enhanced environmental compatibility. Agrochemical screening libraries can employ this compound in in vitro growth inhibition assays against Ascomycete and Oomycete pathogens, as well as mite mortality bioassays.

Synthetic Methodology: Building Block for Heterocyclic Library Synthesis

The 2-arylsulfonyl-2-cyanovinyl group is a documented precursor for pyrazoles, isoxazoles, and pyrimidines [1]. The target compound's three reactive handles (cyanovinyl electrophile, secondary amine, and ethyl ester) enable one-step or two-step generation of diverse heterocyclic libraries for biological screening, offering greater synthetic leverage than simpler sulfonyl acrylonitrile building blocks that lack the amino-benzoate functionality.

Chemical Biology: Probe Development for Thiol-Reactive Target Profiling

The elevated electrophilicity index predicted for the 2,5-dichlorophenyl sulfonyl acrylonitrile core [1] suggests utility as a covalent probe for profiling cysteine-reactive targets in cancer cells. The ethyl ester can be hydrolyzed to the carboxylic acid for immobilization or bioconjugation, enabling pull-down proteomics experiments to identify molecular targets of the sulfonyl acrylonitrile pharmacophore, which remain incompletely characterized [2].

Application
Selection Property
Validation Focus
Cancer metastasis model lead optimization
Electrophilicity and scaffold identity vs. published lead series
Target engagement kinetics and selectivity profiling in metastasis models
Agrochemical screening for fungicidal/acaricidal candidates
2,5-dichlorophenyl vinyl sulfone scaffold homology
In vitro growth inhibition and mite mortality bioassay panels
Heterocyclic library synthesis for SAR expansion
Multi-handle synthetic versatility (3 reactive sites)
Condensation reaction scope and derivatization yield optimization
Cysteine-reactive probe development for target ID
Predicted thiol-reactive electrophile profile
Pull-down proteomics and target deconvolution in cell models
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